Allyl 2-oxocyclopentanecarboxylate
Overview
Description
Allyl 2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H12O3. It is a colorless to red liquid that is primarily used in research and industrial applications. The compound is known for its unique structure, which includes an allyl group attached to a cyclopentanone ring through a carboxylate linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing allyl 2-oxocyclopentanecarboxylate involves the transesterification of methyl 2-oxocyclopentanecarboxylate with allyl alcohol. The reaction is typically carried out in anhydrous toluene with powdered zinc as a catalyst. The mixture is refluxed for 48 hours and then cooled to room temperature. The resulting suspension is filtered, and the filtrate is concentrated to yield this compound as a colorless oil .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides and allylic alcohols.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in the presence of hydrogen peroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products:
Oxidation: Epoxides and allylic alcohols.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclopentanecarboxylates.
Scientific Research Applications
Allyl 2-oxocyclopentanecarboxylate is widely used in scientific research due to its versatile reactivity and unique structure. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of allyl 2-oxocyclopentanecarboxylate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of epoxides and allylic alcohols. The allyl group provides a reactive site for nucleophilic attack, facilitating substitution reactions. The cyclopentanone ring can undergo various transformations, contributing to the compound’s versatility in chemical reactions .
Comparison with Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of an allyl group.
2-oxocyclopentanecarboxylic acid methyl ester: Another ester derivative with a methyl group.
Uniqueness: Allyl 2-oxocyclopentanecarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other ester derivatives. The allyl group allows for a wider range of chemical transformations, making it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
prop-2-enyl 2-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-6-12-9(11)7-4-3-5-8(7)10/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVYBVWYOSXHFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451638 | |
Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75265-67-7 | |
Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the masking of the β-ketone carbonyl group in ethyl 1-allyl-2-oxocyclopentanecarboxylate necessary during the synthesis of Spiro[4,4]nonane-1,6-dione?
A1: Masking the β-ketone carbonyl group via ketal formation with a 1,3-diol derivative is crucial during the Dieckmann condensation step of the synthesis. This is because the basic conditions required for this reaction can lead to racemization of the chiral center if the β-ketone is left unprotected. [, ] By forming a ketal, the carbonyl group is temporarily deactivated, preventing racemization and ensuring the final Spiro[4,4]nonane-1,6-dione product maintains its enantiopurity. [, ]
Q2: What is the significance of using baker's yeast in the synthesis of enantiopure Spiro[4,4]nonane-1,6-dione?
A2: Baker's yeast plays a critical role in the synthesis by enabling the kinetic resolution of the racemic ketone precursor, ethyl 1-allyl-2-oxocyclopentanecarboxylate. [, ] This bioreduction process selectively reduces one enantiomer of the ketone, leaving the other enantiomer largely untouched. This allows for the separation and isolation of enantiopure starting material for the subsequent steps in the synthesis of Spiro[4,4]nonane-1,6-dione. [, ]
Q3: What are the potential applications of enantiopure Spiro[4,4]nonane-1,6-dione?
A3: Enantiopure Spiro[4,4]nonane-1,6-dione is a valuable building block in organic synthesis, particularly for the development of chiral ligands. [, ] Chiral ligands are essential components in asymmetric catalysis, which is crucial for the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. The development of a practical and efficient method for synthesizing enantiopure Spiro[4,4]nonane-1,6-dione opens up new possibilities for designing and synthesizing novel chiral ligands with potentially improved properties and applications. [, ]
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